molecular formula C13H14N2O2 B152337 Soretolide CAS No. 130403-08-6

Soretolide

Cat. No.: B152337
CAS No.: 130403-08-6
M. Wt: 230.26 g/mol
InChI Key: GBTKANSDFYFQBK-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and industrial production methods for Soretolide are not widely documented in the available literature.
    • Further research may be needed to uncover detailed synthetic procedures and reaction conditions.
  • Chemical Reactions Analysis

      Soretolide: likely undergoes various chemical reactions, including oxidation, reduction, and substitution.

    • Common reagents and conditions used in these reactions remain unspecified.
    • The major products formed from these reactions are not explicitly reported.
  • Scientific Research Applications

  • Mechanism of Action

    • The precise mechanism by which Soretolide exerts its antiepileptic effects remains unclear.
    • Molecular targets and pathways involved require further investigation.
  • Comparison with Similar Compounds

      Soretolide: shares similarities with , another antiepileptic drug.

    • its unique features distinguish it from other compounds in this class.

    Properties

    IUPAC Name

    2,6-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H14N2O2/c1-8-5-4-6-9(2)12(8)13(16)14-11-7-10(3)17-15-11/h4-7H,1-3H3,(H,14,15,16)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GBTKANSDFYFQBK-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C(=CC=C1)C)C(=O)NC2=NOC(=C2)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H14N2O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60156517
    Record name Soretolide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60156517
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    230.26 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    130403-08-6
    Record name Soretolide [INN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130403086
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Soretolide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60156517
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name SORETOLIDE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85950PA18Z
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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